molecular formula C22H20N2O4S B6535980 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 1021207-21-5

2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

Cat. No.: B6535980
CAS No.: 1021207-21-5
M. Wt: 408.5 g/mol
InChI Key: FVMXVJSLPHWEFA-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is a structurally complex molecule featuring:

  • A 2-methoxyphenoxy group linked via an acetamide bridge.
  • A 2,3-dihydroindole core substituted at the 1-position with a thiophene-2-carbonyl moiety.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-27-18-5-2-3-6-19(18)28-14-21(25)23-16-9-8-15-10-11-24(17(15)13-16)22(26)20-7-4-12-29-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMXVJSLPHWEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Acetamide Nitrogen

The acetamide nitrogen in the target compound is attached to a 2,3-dihydroindole ring fused to a thiophene carbonyl group. Structural analogs differ in this region:

  • Compound 5k (): The nitrogen is linked to a 5-(methylthio)-1,3,4-thiadiazol-2-yl group instead of the dihydroindole-thiophene system. This substitution introduces a sulfur-rich heterocycle, which may enhance electron-withdrawing properties but reduce steric bulk compared to the target compound .
  • G502-0267 (): Features a tetrahydroquinoline ring (six-membered) instead of the five-membered dihydroindole. The extended ring system could influence binding affinity in biological targets due to altered conformational flexibility .
Table 1: Substituent Comparison
Compound Name Substituent on Acetamide Nitrogen Key Structural Features
Target Compound 1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indol Dihydroindole fused with thiophene carbonyl
5k () 5-(Methylthio)-1,3,4-thiadiazol-2-yl Thiadiazole ring with methylthio group
G502-0267 () 1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl Tetrahydroquinoline (six-membered ring)

Aryloxy Group Modifications

The 2-methoxyphenoxy group in the target compound is a key pharmacophore. Variations in this region include:

  • Compound 5j (): Substituted with a 2-isopropyl-5-methylphenoxy group, increasing hydrophobicity and steric hindrance compared to the methoxy group .
Table 2: Aryloxy Group Impact
Compound Name Aryloxy Group Key Properties
Target Compound 2-Methoxyphenoxy Moderate electron-donating, moderate solubility
5j () 2-Isopropyl-5-methylphenoxy Hydrophobic, sterically bulky
7c () 2,4-Dichlorophenoxy Electron-withdrawing, low solubility

Heterocyclic Moieties

The thiophene-2-carbonyl and dihydroindole groups in the target compound distinguish it from analogs:

  • Compound 5m (): Contains a benzylthio group on the thiadiazole ring, which may improve lipophilicity but reduce hydrogen-bonding capacity .
  • Compound 20 (): Incorporates a 6-methoxyindole linked via an ethyl spacer, differing from the dihydroindole-thiophene fusion in the target compound.

Melting Points and Yields

Data from highlights trends in synthetic efficiency and stability:

  • Compound 5k : Melting point = 135–136°C, yield = 72% .
  • Compound 5m: Melting point = 135–136°C, yield = 85% .

Molecular Weight and Solubility

  • G502-0267 (): Molecular weight = 406.5 g/mol .
  • Compound 20 (): Molecular weight = 344.79 g/mol . The target compound’s molecular weight is likely higher (~450–500 g/mol) due to the dihydroindole-thiophene system, which may reduce aqueous solubility compared to smaller analogs.

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